1,2-Diethyl-4-methylbenzene

Description

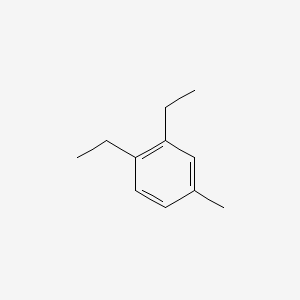

1,2-Diethyl-4-methylbenzene is a tri-substituted aromatic hydrocarbon with ethyl groups at the 1- and 2-positions and a methyl group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₆, with a molecular weight of 148.24 g/mol. Structurally, the ethyl groups introduce steric bulk and electron-donating inductive effects, while the methyl group further modifies the electronic density of the aromatic system. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science .

Synthetic routes typically involve Friedel-Crafts alkylation or catalytic hydrogenation of pre-functionalized aromatic precursors. While specific data on its physical properties (e.g., boiling point, solubility) are scarce in the provided evidence, extrapolation from analogous compounds suggests a boiling point range of 240–260°C and low water solubility due to its hydrophobic alkyl substituents .

Properties

IUPAC Name |

1,2-diethyl-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-4-10-7-6-9(3)8-11(10)5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQJAQGFUBIGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275014 | |

| Record name | 1-Methyl-3,4-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13732-80-4 | |

| Record name | 3,4-Diethyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013732804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3,4-diethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIETHYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KK85X9X7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diethyl-4-methylbenzene can be synthesized through various methods, including Friedel-Crafts alkylation. This process involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions typically include anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: On an industrial scale, this compound is produced as a byproduct during the alkylation of benzene with ethylene to produce ethylbenzene. This process involves the use of zeolite catalysts to enhance selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diethyl-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form carboxylic acids.

Reduction: Reduction reactions typically involve the use of hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) to produce the corresponding alkanes.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, acidic or basic conditions.

Reduction: H₂, Pd/C, elevated temperatures and pressures.

Substitution: Br₂, HNO₃, AlCl₃, anhydrous conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alkanes.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Applications in Organic Synthesis

- Synthesis of Pinoxaden : A significant application of 1,2-diethyl-4-methylbenzene is in the synthesis of pinoxaden, a herbicide. The compound serves as a raw material for producing 2,6-diethyl-4-methyl phenylmalonate, which is then transformed into pinoxaden through a series of reactions involving hydrazine hydrate and cyclization steps . This method highlights the compound's utility in agricultural chemistry.

- Precursor for Other Chemicals : The compound can be utilized as a precursor for various chemical syntheses. For instance, it can be dehydrogenated to yield divinylbenzene (DVB), which is essential in producing crosslinked polystyrene used in various applications such as resins and plastics .

Industrial Applications

- Heat Transfer Fluids : this compound is used in mixtures with other biphenyls as low-temperature heat transfer fluids. These mixtures are particularly valuable in industries requiring efficient thermal management systems .

- Solvent Applications : Due to its solvent properties, this compound can be employed in various chemical processes where traditional solvents may pose environmental or safety concerns. Its use as an alternative solvent aligns with the industry's shift towards greener chemistry practices .

Case Study: Herbicide Synthesis

A recent study focused on the synthesis of pinoxaden from this compound demonstrated high yields and efficiency using mild reaction conditions. The process involved multiple steps including hydrazine hydration and cyclization under triethylamine catalysis . This case exemplifies the compound's role in developing effective agricultural chemicals with reduced environmental impact.

Research on Solvent Development

Another research initiative explored the development of bio-based solvents using principles that could apply to compounds like this compound. The study emphasized the importance of evaluating toxicity and solubility parameters early in the solvent development process to ensure safety and effectiveness .

Mechanism of Action

The mechanism of action of 1,2-Diethyl-4-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s aromatic ring acts as a nucleophile, attacking electrophiles to form substituted products. The stability of the intermediate arenium ion plays a crucial role in determining the reaction pathway and product distribution .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally analogous to 1,2-Diethyl-4-methylbenzene, differing in substituent identity, size, or electronic effects:

1,2-Di-tert-butyl-4-methylbenzene

- Molecular Formula : C₁₅H₂₄

- Molecular Weight : 204.36 g/mol

- Substituents : Two bulky tert-butyl groups at 1,2-positions and a methyl group at 4-position.

- Key Differences :

- Steric Effects : The tert-butyl groups significantly increase steric hindrance, reducing reactivity in electrophilic aromatic substitution (EAS) compared to ethyl groups.

- Applications : Used as a stabilizer in polymers or high-temperature lubricants due to its steric protection against degradation .

1,2-Dimethyl-4-[1-(2-methylphenyl)ethyl]benzene

- CAS No.: 33967-15-6

- Molecular Formula : C₁₈H₂₂

- Molecular Weight : 238.37 g/mol

- Substituents : Methyl groups at 1,2-positions and a complex 1-(2-methylphenyl)ethyl group at the 4-position.

- Applications: Widely employed in active pharmaceutical ingredients (APIs) and agrochemicals, as noted in commercial supplier databases .

4-Methylbenzene-1,2-diamine

- CAS No.: 15638-14-9 (analogous derivative)

- Molecular Formula : C₇H₁₀N₂

- Molecular Weight : 122.17 g/mol

- Substituents: Amino groups at 1,2-positions and a methyl group at 4-position.

- Key Differences: Reactivity: Amino groups strongly activate the benzene ring toward EAS, contrasting with the deactivating alkyl groups in this compound. Applications: Used in dye synthesis and as a corrosion inhibitor .

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C, estimated) | Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₆ | 148.24 | Ethyl (1,2), Methyl (4) | 240–260 | Organic synthesis intermediates |

| 1,2-Di-tert-butyl-4-methylbenzene | C₁₅H₂₄ | 204.36 | tert-Butyl (1,2), Methyl (4) | 290–310 | Polymer stabilizers, lubricants |

| 1,2-Dimethyl-4-[1-(2-methylphenyl)ethyl]benzene | C₁₈H₂₂ | 238.37 | Methyl (1,2), Complex alkyl (4) | 320–340 | Pharmaceuticals, agrochemicals |

| 4-Methylbenzene-1,2-diamine | C₇H₁₀N₂ | 122.17 | Amino (1,2), Methyl (4) | 280–300 | Dyes, corrosion inhibitors |

Research Findings and Substituent Effects

- Steric Hindrance : Bulky substituents (e.g., tert-butyl) reduce reactivity in EAS but enhance thermal stability, making them suitable for high-performance materials .

- Electronic Effects: Ethyl and methyl groups weakly donate electrons via induction, directing EAS to meta/para positions. Amino groups, in contrast, strongly activate ortho/para positions .

- Lipophilicity : Increasing alkyl chain length (e.g., ethyl vs. methyl) correlates with higher hydrophobicity, impacting solubility and bioavailability in pharmaceutical contexts .

Biological Activity

1,2-Diethyl-4-methylbenzene, also known as p-diethyl-methylbenzene , is an aromatic hydrocarbon with the molecular formula and a molecular weight of approximately 148.24 g/mol. This compound is structurally characterized by two ethyl groups and one methyl group attached to a benzene ring. Understanding its biological activity is essential for evaluating its potential applications in various fields, including pharmaceuticals and agrochemicals.

- Molecular Formula : C11H16

- Molecular Weight : 148.2447 g/mol

- IUPAC Name : this compound

- CAS Number : 13732-80-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential antibacterial, antifungal, and anti-inflammatory properties. The following sections detail these activities based on existing research findings.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. For instance, a study conducted by researchers synthesized several Schiff base complexes derived from related compounds and tested their antibacterial properties. Some of these complexes exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications of the diethyl-methylbenzene structure could enhance antibacterial effects .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Schiff Base Complex A | Staphylococcus aureus | 20 |

| Schiff Base Complex B | Escherichia coli | 18 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity in laboratory settings. For example, studies indicate that certain derivatives of this compound can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .

Table 2: Antifungal Activity Results

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 50 µg/mL |

| Aspergillus niger | 40 µg/mL | |

| Schiff Base Complex C | Candida albicans | 30 µg/mL |

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound. In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a possible therapeutic application in inflammatory diseases .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various derivatives derived from diethyl-methylbenzene. The study found that modifying the substituents on the aromatic ring significantly affected the biological activity of the compounds. For instance, increasing the number of alkyl groups enhanced both antibacterial and antifungal activities while maintaining low toxicity profiles .

Figure 1: Structure-Activity Relationship (SAR) Analysis

SAR Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.